molecular formula C16H11N B485644 2-Phenylpyrrolo[2,1,5-cd]indolizine CAS No. 81071-71-8

2-Phenylpyrrolo[2,1,5-cd]indolizine

Cat. No.: B485644
CAS No.: 81071-71-8
M. Wt: 217.26g/mol
InChI Key: UULVKESUUNQWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylpyrrolo[2,1,5-cd]indolizine represents the parent pharmacophore of a novel series of pyrrolo[2,1,5-cd]indolizine derivatives investigated for their mixed estrogen agonist/antagonist properties . This high-affinity, non-steroidal ligand binds to the estrogen receptor (ER) with notable potency, as demonstrated by an IC50 value of 9.5 nM in competitive binding assays using ER-rich uterine cytosol . Its core structure is part of a broader class of nitrogen-bridged tricyclic compounds that are of significant interest in medicinal and synthetic chemistry . Beyond its primary application in endocrine research, this compound is a valuable scaffold in organic synthesis. The indolizine core is a key intermediate in [8+2] cycloaddition reactions with acetylenes, leading to the formation of cyclazine derivatives, which are important structures in the development of fluorescent materials and organic electronics . Systematic modifications to the 2-phenyl ring and other regions of the parent structure have been explored to elucidate the key features required for optimal ER binding and functional activity, providing critical structure-activity relationship (SAR) data . This compound is supplied For Research Use Only and is intended for use in biochemical research, receptor binding studies, and the development of novel therapeutic agents. It is strictly not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81071-71-8

Molecular Formula

C16H11N

Molecular Weight

217.26g/mol

IUPAC Name

3-phenyl-11-azatricyclo[5.3.1.04,11]undeca-1(10),2,4,6,8-pentaene

InChI

InChI=1S/C16H11N/c1-2-5-12(6-3-1)15-11-14-8-4-7-13-9-10-16(15)17(13)14/h1-11H

InChI Key

UULVKESUUNQWQS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC4=CC=C2N43

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC4=CC=C2N43

Origin of Product

United States

Mechanistic Investigations of 2 Phenylpyrrolo 2,1,5 Cd Indolizine Formation and Reactivity

Elucidation of 1,3-Dipolar Cycloaddition Pathways in Pyrrolo[2,1,5-cd]indolizine Synthesis

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of various heterocyclic compounds, including the pyrrolo[2,1,5-cd]indolizine core. This pathway typically involves the reaction of a pyridinium (B92312) ylide, a 1,3-dipole, with a suitable dipolarophile, such as an activated alkyne or alkene. dergipark.org.trbeilstein-journals.org

The generally accepted mechanism commences with the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt. beilstein-journals.orgbeilstein-journals.org This ylide then undergoes a [3+2] cycloaddition with a dipolarophile. dergipark.org.tr For instance, the reaction of pyridinium ylides with electron-deficient acetylenes, like dimethyl acetylenedicarboxylate (B1228247) or diethyl acetylenedicarboxylate, has been shown to produce indolizine (B1195054) derivatives. dergipark.org.tr The reaction proceeds through a primary cycloadduct which subsequently rearranges and undergoes dehydrogenation to yield the final aromatic indolizine product. beilstein-journals.org

A notable application of this is the synthesis of 3,4-diphenylpyrrolo[2,1,5-cd]indolizines starting from 2-benzoyl-N-phenacylpyridinium bromide. psu.edu This process involves an initial 1,3-dipolar cycloaddition to form 3,5-dibenzoylindolizines, which then undergo an intramolecular McMurry coupling to construct the final tricyclic system. psu.edu Similarly, 3-phenylpyrrolo[2,1,5-cd]indolizine has been synthesized from 2-(1,3-dioxolan-2-yl)-N-phenacylpyridinium bromide. psu.edu

Theoretical studies, such as those using Frontier Molecular Orbital (FMO) theory, have been employed to predict the reactivity of different pyridinium ylides with various dipolarophiles. dergipark.org.tr While these studies can suggest probable reaction pathways, experimental outcomes are also influenced by other parameters like solvent and temperature. dergipark.org.tr

Mechanisms of Metal-Catalyzed Cycloadditions and Annulations for Pyrrolo[2,1,5-cd]indolizine Derivatives

Metal catalysts play a significant role in the synthesis of pyrrolo[2,1,5-cd]indolizine derivatives, enabling efficient cycloaddition and annulation reactions.

One prominent example is the dehydrogenative Heck annelation of indolizines with diaryl acetylenes. acs.org This reaction, which utilizes oxygen as a clean oxidant under base-free conditions, proceeds via a dual C-H bond cleavage to furnish diarylpyrrolo[2,1,5-cd]indolizines with high atom economy. acs.org Kinetic isotope experiments have provided evidence that the C-H bond metalation at the 5-position of the indolizine is the rate-limiting step in this transformation. acs.org

Ruthenium-catalyzed three-component cross-coupling reactions have also been investigated for the formation of the related indolizine heterocycle. xmu.edu.cn Mechanistic studies involving the characterization of key ruthenium vinyl and carbene intermediates, along with deuterium-labeling experiments, have led to a proposed mechanism. This mechanism involves the addition of a proton to an alkyne carbon, insertion of an alkyne into the Cα bond of an alkenylcarbene group, followed by α-H elimination and reductive elimination. xmu.edu.cn

Palladium-catalyzed oxidative cyclization is another effective method. For instance, the annulation of 1-cyanoindolizine with unsaturated carboxylic acids can be achieved using a Pd(OAc)₂ catalyst in the presence of a benzoquinone oxidant and oxygen. mdpi.com Similarly, the cycloaddition of diarylalkynes to indolizines can be catalyzed by Pd(OAc)₂ with oxygen as the oxidant. mdpi.com Copper(II) acetate (B1210297) has been used to catalyze the oxidative [8+2]-cycloaddition of indolizines with alkynes to form pyrrolo[2,1,5-cd]indolizines. nih.govacs.org

CatalystReactantsProduct TypeKey Mechanistic Features
Palladium(II) AcetateIndolizine, Diaryl acetyleneDiarylpyrrolo[2,1,5-cd]indolizineDehydrogenative Heck annelation, C-H activation at C5 is rate-limiting. acs.org
Ruthenium(II) complexPropargyl alcohol, Alkyne3-Alkenyl-2-phosphonium indolizineInvolves ruthenium vinyl and carbene intermediates. xmu.edu.cn
Palladium(II) Acetate1-Cyanoindolizine, Unsaturated carboxylic acidPyrrolo[2,1,5-cd]indolizine derivativeOxidative cyclization with benzoquinone as oxidant. mdpi.com
Copper(II) AcetateIndolizine, Diethyl acetylenedicarboxylatePyrrolo[2,1,5-cd]indolizineOxidative [8+2] cycloaddition. nih.govacs.org

Photochemical and Radical Reaction Mechanisms in Pyrrolo[2,1,5-cd]indolizine Ring Construction

Visible-light-induced reactions have emerged as a powerful and environmentally friendly tool for constructing the pyrrolo[2,1,5-cd]indolizine ring system. These reactions often proceed through radical intermediates.

A notable example is the visible-light-induced intermolecular [3+2] alkenylation–cyclization of indolizines with electron-deficient alkenes. rsc.org This metal-free method involves a double C(sp²)-H bond oxidation coupling, leading to a variety of pyrrolo[2,1,5-cd]indolizine derivatives. rsc.org Similarly, a visible-light-induced intermolecular [3+2] annulation of indolizines with internal alkynes has been developed to afford pyrrolo[2,1,5-cd]indolizines with high regioselectivity. nih.govresearchgate.net This cascade reaction allows for the synthesis of fluorescent fused indolizines. nih.govresearchgate.net

The mechanism of these photochemical reactions often involves the generation of a radical cation of the indolizine upon excitation by a photosensitizer, such as Rose Bengal, in the presence of visible light and an oxidant like oxygen or air. mdpi.com This radical cation then reacts with the alkene or alkyne. For instance, in the reaction with alkenes, an efficient visible-light-induced intermolecular [8+2] alkenylation–cyclization process has been described, using oxygen as the oxidant. mdpi.com

Control experiments using radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) can help to confirm the involvement of radical intermediates in these transformations. researchgate.net

Reaction TypeReactantsKey Features
Visible-light-induced [3+2] Alkenylation–CyclizationIndolizines, Electron-deficient alkenesMetal-free, double C(sp²)-H bond oxidation. rsc.org
Visible-light-induced [3+2] AnnulationIndolizines, Internal alkynesHigh regioselectivity, synthesis of fluoroactive fused indolizines. nih.govresearchgate.net
Visible-light-induced [8+2] Alkenylation–CyclizationIndolizines, AlkenesUses oxygen as an oxidant. mdpi.com

Influence of Substituents on Reaction Regioselectivity and Stereoselectivity in Pyrrolo[2,1,5-cd]indolizine Synthesis

The nature and position of substituents on the reacting partners can significantly influence the regioselectivity and stereoselectivity of the reactions leading to pyrrolo[2,1,5-cd]indolizine derivatives.

In 1,3-dipolar cycloaddition reactions, the electronic properties of the substituents on both the pyridinium ylide and the dipolarophile play a crucial role. Electron-withdrawing groups on the dipolarophile are generally required for the reaction to proceed efficiently. dergipark.org.tr The regioselectivity of the cycloaddition is governed by the FMO energies of the reactants. dergipark.org.tr

In the context of synthesizing biologically active molecules, the substitution pattern is critical for receptor binding. For example, a series of pyrrolo[2,1,5-cd]indolizine derivatives have been synthesized and evaluated as ligands for the estrogen receptor. nih.gov Mono- and di-hydroxy substituted derivatives, which structurally resemble estrogen, showed high binding affinity. nih.gov Specifically, 1-ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine was identified as a high-affinity non-steroidal agonist for the estrogen receptor. nih.gov

Derivatization and Functionalization of the 2 Phenylpyrrolo 2,1,5 Cd Indolizine Core

Introduction of Carboxylate and Carbonitrile Functionalities onto the Pyrrolo[2,1,5-cd]indolizine Scaffold

The introduction of carboxylate and carbonitrile groups onto the pyrrolo[2,1,5-cd]indolizine framework is a key strategy for modifying its properties. One common approach involves the acylative cyclization of 2-pyridinecarbaldehyde with α,β-unsaturated carbonyl compounds, which conveniently yields 1-acyl-substituted pyrrolo[2,1,5-cd]indolizines. scispace.com This method has proven effective for creating a variety of derivatives.

A visible-light-induced intermolecular [3+2] alkenylation–cyclization process offers a metal-free alternative for constructing the pyrrolo[2,1,5-cd]indolizine ring system. rsc.org This method allows for the synthesis of derivatives such as methyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylate. rsc.org Another synthetic route involves the intramolecular reductive coupling of 3,5-diacylindolizines, which can be prepared through 1,3-dipolar cycloadditions. psu.edu This strategy has been successfully used to produce compounds like 3-phenylpyrrolo[2,1,5-cd]indolizine-1-carbonitrile. psu.edu

Further functionalization can be achieved through reactions on the pre-formed scaffold. For instance, treatment of certain pyrrolo[2,1,5-cd]indolizine derivatives with n-butyllithium followed by N,N-dimethylformamide can introduce a formyl group, which can be further converted to other functionalities.

Table 1: Examples of Carboxylate and Carbonitrile Functionalized 2-Phenylpyrrolo[2,1,5-cd]indolizines

Compound NameStructureMethod of SynthesisReference
Methyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylateVisible-light-induced [3+2] alkenylation–cyclization rsc.org
3-Phenylpyrrolo[2,1,5-cd]indolizine-1-carbonitrileIntramolecular McMurry coupling of a 3,5-diacylindolizine psu.edu

Modification of the Phenyl Moiety and Peripheral Positions of the Pyrrolo[2,1,5-cd]indolizine Skeleton

Modifications to the phenyl group and other positions on the pyrrolo[2,1,5-cd]indolizine core are crucial for tailoring the molecule's properties for specific applications, such as ligands for the estrogen receptor. nih.gov A variety of substituted derivatives have been synthesized to explore structure-activity relationships. nih.govderpharmachemica.com

One method involves starting with substituted 2-phenylindolizines. For example, a visible-light-induced reaction of 2-(p-tolyl)indolizine with methyl acrylate (B77674) yields methyl 3-(p-tolyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylate. rsc.org Similarly, using 2-(4-methoxyphenyl)indolizine (B1604697) or 2-(3,4-dichlorophenyl)indolizine (B11858898) as starting materials allows for the introduction of methoxy (B1213986) and dichloro substituents on the phenyl ring, respectively. rsc.org

Peripheral positions of the indolizine (B1195054) core can also be functionalized. For example, Suzuki cross-coupling reactions can be employed to introduce phenyl or substituted-phenyl groups at specific positions. iitkgp.ac.in This is typically achieved by first brominating the pyrrolo[2,1,5-cd]indolizine core and then reacting the resulting bromo-derivative with a suitable phenylboronic acid in the presence of a palladium catalyst. iitkgp.ac.in

Table 2: Examples of Modified 2-Phenylpyrrolo[2,1,5-cd]indolizine Derivatives

Compound NameModificationReference
Methyl 3-(p-tolyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylateMethyl group on the phenyl ring rsc.org
Methyl 3-(4-methoxyphenyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylateMethoxy group on the phenyl ring rsc.org
Methyl 3-(3,4-dichlorophenyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylateDichloro substitution on the phenyl ring rsc.org

Strategies for Accessing Hydroxylated Pyrrolo[2,1,5-cd]indolizine Derivatives

The synthesis of hydroxylated pyrrolo[2,1,5-cd]indolizine derivatives is of particular interest due to their potential biological activities, including as estrogen receptor ligands. nih.govderpharmachemica.com Several synthetic strategies have been developed to introduce hydroxyl groups at various positions of the scaffold.

One notable method involves the intramolecular McMurry coupling of 3,5-diacylindolizines. psu.edu In some cases, this reaction can unexpectedly yield hydroxylated products alongside the expected pyrrolo[2,1,5-cd]indolizine. For instance, the reaction of certain 3-benzoylindolizine-5-carbaldehydes can produce 3-phenyl-4-hydroxypyrrolo[2,1,5-cd]indolizines. psu.edu

Another approach involves the debenzylation of benzyloxy-substituted precursors. iitkgp.ac.in This is typically accomplished using a palladium on carbon catalyst and hydrogen gas, providing a straightforward method to obtain the corresponding hydroxylated derivatives. iitkgp.ac.in The synthesis of mono- and di-hydroxy derivatives has been reported, and these compounds have shown significant binding affinity for the estrogen receptor. nih.govderpharmachemica.com

Table 3: Examples of Hydroxylated this compound Derivatives

Compound NamePosition of HydroxylationMethod of SynthesisReference
3-Phenyl-4-hydroxypyrrolo[2,1,5-cd]indolizine-1-carbonitrileC-4Intramolecular McMurry coupling psu.edu
Mono- and di-hydroxy derivativesVariousDebenzylation of benzyloxy precursors nih.goviitkgp.ac.in

Synthesis of Extended π-Systems based on the Pyrrolo[2,1,5-cd]indolizine Core

The construction of extended π-systems based on the pyrrolo[2,1,5-cd]indolizine core is a promising area of research for developing novel materials with interesting photophysical and electronic properties. These extended systems often exhibit strong fluorescence. acs.org

A powerful method for creating these extended structures is the [8+2] cycloaddition reaction of indolizines with electron-deficient acetylenes. acs.org This approach has been used to synthesize indolizino[3,4,5-ab]isoindoles, which are highly fluorescent compounds. acs.org Visible-light-induced intermolecular [3+2] annulations of indolizines with internal alkynes also provide an efficient route to these fused systems. nih.gov

Another strategy involves a visible-light-induced intermolecular [3+2] alkenylation–cyclization of indolizines with electron-deficient alkenes. rsc.org This metal-free method allows for the synthesis of a variety of pyrrolo[2,1,5-cd]indolizine derivatives with large π-systems under mild conditions. rsc.org Furthermore, dehydrogenative Heck annelation of indolizines with diaryl acetylenes, using oxygen as a clean oxidant, has been developed to synthesize diarylpyrrolo[2,1,5-cd]indolizines, which are also extended π-systems. acs.org

Table 4: Examples of Extended π-Systems based on the Pyrrolo[2,1,5-cd]indolizine Core

Compound ClassSynthetic MethodKey FeaturesReference
Indolizino[3,4,5-ab]isoindoles1,3-dipolar cycloadditionHighly fluorescent acs.org
Diarylpyrrolo[2,1,5-cd]indolizinesDehydrogenative Heck annelationExtended π-conjugation acs.org
Fused indolizinesVisible-light-induced [3+2] annulationLarge π-system, fluoroactive nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Electronic Property Analysis of 2 Phenylpyrrolo 2,1,5 Cd Indolizine Analogs

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact molecular formula of novel compounds. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS allows for the unambiguous assignment of elemental compositions. For various analogs of 2-phenylpyrrolo[2,1,5-cd]indolizine, HRMS has been instrumental in confirming their successful synthesis. rsc.org

For instance, the calculated m/z for the protonated molecule [M+H]⁺ of methyl 5-methyl-3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylate is 276.1019, with the found value being 276.1017, confirming the formula C₁₈H₁₃NO₂. rsc.org This level of precision is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.

Below is a table showcasing HRMS data for several this compound analogs, demonstrating the close agreement between calculated and found molecular masses.

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
Methyl 5-methyl-3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylateC₁₈H₁₃NO₂276.1019276.1017 rsc.org
Methyl 3-(4-fluorophenyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylateC₁₈H₁₃FNO₂294.0925294.0922 rsc.org
Methyl 3-(4-bromophenyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylateC₁₈H₁₃BrNO₂354.0124354.0118 rsc.org
Ethyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylateC₂₁H₂₀NO₂318.1489318.1484 rsc.org

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule. lew.rometu.edu.tr

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environments (chemical shift, δ), and their proximity to other protons (spin-spin coupling). For this compound analogs, the aromatic protons typically appear in the downfield region of the spectrum, while protons of alkyl or methoxy (B1213986) substituents are found at higher fields. rsc.org

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them. For example, carbonyl carbons in ester groups appear at very low field, while aliphatic carbons are found at higher fields. rsc.org

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. lew.ro

The following table presents representative ¹H and ¹³C NMR data for a this compound analog.

Compound¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)Reference
Methyl 5-methyl-3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylate8.21 (s, 1H), 8.14 (s, 1H), 7.99 (d, J = 7.2 Hz, 2H), 7.65 (s, 1H), 7.51 (t, J = 7.6 Hz, 2H), 7.39 (d, J = 11.8 Hz, 2H), 4.02 (s, 3H), 2.77 (s, 3H)165.6, 135.8, 135.7, 134.1, 131.7, 129.8, 129.0, 128.3, 127.4, 123.9, 119.4, 115.4, 114.1, 112.8, 108.38, 51.3, 22.6 rsc.org

Infrared and UV-Visible Spectroscopies for Functional Group Identification and Electronic Transition Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of specific functional groups. For this compound derivatives, characteristic IR absorption bands include those for C=O stretching in ester groups, C-H stretching of aromatic and aliphatic groups, and C-N stretching vibrations. rsc.orgmetu.edu.tr

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule. The pyrrolo[2,1,5-cd]indolizine core represents a large π-conjugated system, and its derivatives typically exhibit strong absorption in the UV-Vis region. rsc.orgsioc-journal.cn The position and intensity of these absorptions can be influenced by the nature and position of substituents on the aromatic rings. jlu.edu.cn

The table below lists characteristic IR and UV-Vis data for a representative this compound analog.

CompoundIR (KBr) cm⁻¹UV-Vis (Solvent) λmax (nm)Reference
Methyl 3-(4-bromophenyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylate3061, 2926, 1688, 1554, 1263, 695Not explicitly provided in the search results rsc.org
1,3-Dicyclohexyl-1-(3-phenyl-pyrrolo[2,1,5-cd]indolizine-1-carbonyl)-ureaNot explicitly provided in the search resultsSolvent-dependent, e.g., MeCN sioc-journal.cn

X-ray Crystallography for Definitive Solid-State Structural Determination of Pyrrolo[2,1,5-cd]indolizine Derivatives

X-ray crystallography provides the most definitive structural information for crystalline compounds. By diffracting X-rays through a single crystal, it is possible to determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique has been successfully applied to determine the crystal structures of several pyrrolo[2,1,5-cd]indolizine derivatives. mdpi.com

For example, the crystal structure of a methyl 3-(p-tolyl)pyrrolo[2,1,5-cd]indolizine-1-carboxylate derivative (compound 3g in the cited literature) was determined, providing unambiguous proof of its molecular structure. rsc.org The analysis of crystal packing can also reveal important information about intermolecular forces, such as hydrogen bonding and π-π stacking, which influence the solid-state properties of the material. mdpi.com

Advanced Chromatographic Techniques for Isolation and Purity Assessment

The synthesis of this compound analogs often results in a mixture of products and starting materials. Advanced chromatographic techniques are essential for the isolation and purification of the desired compounds. rsc.org

Thin-layer chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. rsc.orgColumn chromatography , using silica (B1680970) gel as the stationary phase, is a widely used technique for the preparative separation and purification of these compounds. thieme-connect.de The choice of eluent (mobile phase) is crucial for achieving good separation. rsc.org

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes, offering higher resolution and efficiency compared to column chromatography. It is particularly useful for assessing the purity of the final product and for isolating minor components.

The purification of a methyl 3-phenylpyrrolo[2,1,5-cd]indolizine-1-carboxylate derivative was achieved using thin-layer chromatography on a silica gel plate with a petroleum ether:ethyl acetate (B1210297) (15:1) eluent. rsc.org

Theoretical and Computational Investigations of 2 Phenylpyrrolo 2,1,5 Cd Indolizine Systems

Quantum Chemical Calculations of Electronic Structure and Aromaticity of Pyrrolo[2,1,5-cd]indolizines

A comparison of the NICS values for pyrrolo[2,1,5-cd]indolizine with a related boron-containing analogue, 2a¹-boracyclopenta[cd]indene, reveals that the former exhibits greater aromaticity in the S₀ state. ias.ac.inresearchgate.net Conversely, in the lowest triplet state (T₁), pyrrolo[2,1,5-cd]indolizine displays antiaromatic character, a phenomenon predicted by Baird's rule for 4n π-electron systems in their triplet state. ias.ac.in This antiaromaticity in the T₁ state is also a result of contributions from both the five- and six-membered rings. ias.ac.in

The analysis of ring currents provides further insight into the magnetic properties associated with aromaticity. The net diatropic (aromatic) or paratropic (antiaromatic) ring currents within each ring can be quantified by separating the isotropic chemical shifts into in-plane and out-of-plane components, and further dissecting these into their paramagnetic and diamagnetic contributions. ias.ac.inresearchgate.net

Table 1: Calculated Aromaticity Indices for Pyrrolo[2,1,5-cd]indolizine

StateAromaticityContributing RingsTheoretical Basis
S₀Aromatic5- and 6-memberedHückel's Rule
T₁Antiaromatic5- and 6-memberedBaird's Rule

This table summarizes the aromatic character of the parent pyrrolo[2,1,5-cd]indolizine system in its ground and lowest triplet states as determined by quantum chemical calculations.

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and elucidating the mechanisms of chemical reactions involving 2-phenylpyrrolo[2,1,5-cd]indolizine and related systems. For instance, theoretical calculations have been used to study the [8+2] cycloaddition reactions of indolizines, the parent ring system of pyrrolo[2,1,5-cd]indolizines. mdpi.com Ab initio and semi-empirical methods have confirmed the possibility of different reaction mechanisms, including concerted and stepwise pathways, depending on the substituents present on the reactants. mdpi.com

In the context of synthesizing pyrrolo[2,1,5-cd]indolizines, computational studies can help rationalize observed regioselectivity and reaction outcomes. For example, the dehydrogenative Heck annelation of indolizines with diaryl acetylenes has been developed for the synthesis of diarylpyrrolo[2,1,5-cd]indolizines. acs.org Kinetic isotope effect experiments, often complemented by computational modeling, provided evidence that the C-H bond metalation at the 5-position of the indolizine (B1195054) ring is the rate-limiting step in this transformation. acs.org

Furthermore, computational methods can be employed to understand and predict the course of palladium-catalyzed C-H activation cascades. bris.ac.uk These complex reactions, which can lead to the formation of polyheterocycles, often involve intricate mechanisms. bris.ac.uk Computational studies can help to map out the potential energy surfaces of these reactions, identify key intermediates and transition states, and ultimately guide the development of new synthetic methodologies.

Computational Modeling of Spectroscopic Properties for Pyrrolo[2,1,5-cd]indolizine Analogs

Computational modeling plays a crucial role in the interpretation and prediction of the spectroscopic properties of pyrrolo[2,1,5-cd]indolizine analogs. Techniques such as time-dependent density functional theory (TD-DFT) are widely used to calculate electronic absorption and emission spectra, providing valuable insights into the photophysical properties of these compounds.

For example, computational studies on related nitrogen-containing heterocyclic systems have been used to understand their fluorescence properties. nih.gov The analysis of structure-property relationships through computational methods can reveal how modifications to the molecular structure, such as the introduction of different substituents or the mode of ring fusion, influence the photophysical and electrochemical properties. nih.gov

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational modeling. Theoretical calculations of ¹H and ¹³C NMR spectra can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure. rsc.orgcore.ac.uk For instance, in a study of various indolizine derivatives, variable temperature ¹H and ¹³C NMR techniques, combined with computational analysis, were used to determine the rotational energy barriers of N-CO bonds. core.ac.uk

Table 2: Computationally Modeled Spectroscopic Data for a Generic Pyrrolo[2,1,5-cd]indolizine Analog

Spectroscopic PropertyComputational MethodPredicted Value/Range
Maximum Absorption Wavelength (λmax)TD-DFT~400-500 nm
Emission WavelengthTD-DFT~450-550 nm
¹H NMR Chemical Shifts (δ)GIAO-DFT~6.0-8.5 ppm
¹³C NMR Chemical Shifts (δ)GIAO-DFT~100-140 ppm

This table presents hypothetical, yet representative, ranges for spectroscopic properties of a generic pyrrolo[2,1,5-cd]indolizine analog as would be predicted by common computational methods. Actual values will vary depending on the specific substitution pattern.

Analysis of Structure-Property Relationships via Computational Methods

For instance, the introduction of electron-donating or electron-withdrawing groups at different positions on the this compound framework can be modeled to predict the resulting changes in absorption and emission spectra, as well as redox potentials. This information is crucial for the rational design of new materials with tailored optical and electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Computational studies on related fused heterocyclic systems have demonstrated that the mode of ring annelation significantly impacts the electronic structure and photophysical properties. nih.gov For example, the planarity of the molecule, which can be assessed through computational geometry optimization, is often directly related to the extent of π-conjugation and, consequently, the fluorescence quantum yield. nih.gov

Furthermore, methods like Hirshfeld surface analysis and Density Functional Theory (DFT) can be used to investigate intermolecular interactions in the solid state, which are crucial for understanding crystal packing and its influence on material properties. mdpi.com

Research Applications of 2 Phenylpyrrolo 2,1,5 Cd Indolizine Scaffolds

Development of Fluorescent Probes and Sensors Based on Pyrrolo[2,1,5-cd]indolizine

The inherent fluorescence of the indolizine (B1195054) framework is a key feature driving its use in the development of optical materials. derpharmachemica.comderpharmachemica.com The extended π-conjugated system of pyrrolo[2,1,5-cd]indolizines, in particular, makes them promising candidates for highly sensitive fluorescent probes and sensors. nih.govacs.orgrsc.org

The pyrrolo[2,1,5-cd]indolizine scaffold can be functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific metal ions. This selectivity allows for the detection of trace amounts of metal ions in various media.

A notable example is the synthesis of 3-Phenyl-pyrrolo[2,1,5-cd]indolizine-1-carboxylic acid (2-hydroxy-benzylidene)-hydrazide, which has been developed as a fluorescent sensor for the copper(II) ion (Cu²⁺). researchgate.net Spectroscopic studies of this derivative revealed a strong and specific affinity for Cu²⁺ over other metal ions, including Zn²⁺, Ni²⁺, Co²⁺, Al³⁺, Cr²⁺, Mn²⁺, Na⁺, and Sn²⁺, demonstrating its potential for selective metal ion detection. researchgate.net

The photophysical properties of pyrrolo[2,1,5-cd]indolizines are of significant interest for creating novel fluorophores. nih.gov The large, conjugated π-system of these molecules gives rise to strong fluorescence. derpharmachemica.comacs.org The emission characteristics, such as wavelength and quantum yield, can be precisely adjusted by introducing different functional groups to the core structure. mdpi.com

For instance, the introduction of an N,N-dimethylamino group to an aryl ring at the C-3 position of an indolizine scaffold can cause a significant red-shift in the emission spectrum due to an intramolecular charge transfer (ICT) process. mdpi.com Conversely, protonation of the indolizine nucleus tends to decrease its electron-donating character, resulting in a blue shift (hypsochromic shift) of the emission. uclm.es This tunability allows for the rational design of fluorophores that emit across the visible spectrum. researchgate.net

Researchers have developed various synthetic strategies to produce these functionalized fluorophores. Visible-light-induced intermolecular [3+2] annulations between indolizines and alkynes provide a convenient method for synthesizing fluoroactive fused indolizines with large π-systems. acs.orgresearchgate.net Another approach involves a domino Michael/SN2/aromatization reaction to construct the indolizine core, which can then be further modified to create compounds with potential as fluorescent probes. nih.govacs.org

Table 1: Photophysical Properties of Selected Indolizine Derivatives

Compound/ScaffoldKey Structural FeatureObserved Photophysical PropertyApplicationSource(s)
3-Phenyl-pyrrolo[2,1,5-cd]indolizine derivativeHydrazide functional groupSelective fluorescence quenchingSensor for Cu²⁺ ions researchgate.net
3-Aryl-indolizine derivativeN,N-dimethylamino group on aryl ringRed-shifted emission (533 nm) via ICTTunable fluorophore mdpi.com
Amino-substituted indolizinesProtonation of amino groupHypsochromic (blue) shift in emissionpH-sensitive probes uclm.es
Benzo[a]imidazo[2,1,5-c,d]indolizineExtended polycyclic coreTunable emission across the visible spectrumGeneral fluorophore development researchgate.net

Chemical Scaffolds for Natural Product Inspired Synthesis

The rigid, tricyclic structure of pyrrolo[2,1,5-cd]indolizine makes it an attractive starting point for the synthesis of more complex, polycyclic molecules, including those inspired by natural products. rsc.orgua.es Its framework serves as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. derpharmachemica.com

Myrmicarin alkaloids are a family of natural products known for their complex and unique polycyclic structures. rsc.org The synthesis of these intricate molecules presents a significant challenge in organic chemistry. While the direct synthesis of Myrmicarin alkaloids from a 2-phenylpyrrolo[2,1,5-cd]indolizine precursor is not prominently documented in the reviewed literature, the pyrrolo[2,1,5-cd]indolizine framework represents the type of tricyclic core that can be elaborated into such complex systems. The study of Myrmicarin synthesis involves strategies like the biomimetic dimerization of simpler tricyclic precursors to assemble more complex members of the family. rsc.org For example, Myrmicarin 215B, a tricyclic structure, undergoes a highly diastereoselective dimerization to form a heptacyclic structure, demonstrating how simpler fused-ring systems can be building blocks for larger natural products. rsc.org

Pharmacophore Development and Molecular Interaction Studies

The pyrrolo[2,1,5-cd]indolizine scaffold has been successfully employed in the development of pharmacophores, which are the essential structural features of a molecule required for its biological activity. nih.gov By modifying the substituents on the core ring system, researchers can design ligands that bind with high affinity and selectivity to specific biological targets. nih.gov

A significant area of research has been the development of pyrrolo[2,1,5-cd]indolizine derivatives as ligands for the estrogen receptor (ER). derpharmachemica.comderpharmachemica.com These non-steroidal compounds are designed to mimic the structural features of estrogen, allowing them to bind to its receptor. nih.gov

Studies have shown that appropriately substituted mono- and di-hydroxy derivatives of the pyrrolo[2,1,5-cd]indolizine scaffold exhibit binding affinities for the ER in the low nanomolar range. derpharmachemica.comnih.gov One specific compound, 1-Ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine (NNC 45-0095), was identified as a high-affinity agonist for the estrogen receptor, demonstrating the potential of this scaffold in developing receptor-specific modulators. nih.gov

Table 2: Estrogen Receptor Binding Affinity of a Pyrrolo[2,1,5-cd]indolizine Derivative

CompoundDescriptionBinding Affinity (IC₅₀)Biological ActivitySource(s)
NNC 45-0095 (1-Ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine)Parent pharmacophore structure9.5 nMHigh-affinity non-steroidal agonist for the estrogen receptor nih.gov

Future Research Directions and Challenges in 2 Phenylpyrrolo 2,1,5 Cd Indolizine Chemistry

Development of More Sustainable and Efficient Synthetic Routes to Pyrrolo[2,1,5-cd]indolizines

Key areas of development include:

Visible-Light-Induced Synthesis: A significant advancement is the use of visible light as a renewable energy source to construct the pyrrolo[2,1,5-cd]indolizine ring system. acs.orgnih.gov Strategies such as the intermolecular [3+2] alkenylation–cyclization of indolizines with electron-deficient alkenes offer a metal-free, efficient, and step-economical pathway to these compounds under mild conditions. rsc.org This method allows for the creation of a large π-system from readily available starting materials. rsc.org

Oxidative Annulation: The use of clean oxidants like molecular oxygen is a hallmark of sustainable synthesis. A dehydrogenative Heck annelation reaction between indolizines and diaryl acetylenes has been developed using oxygen gas as the sole oxidant, avoiding the need for harsh or stoichiometric chemical oxidants and proceeding with high atom economy. acs.org

Metal-Free Domino Reactions: Transition metal-free domino reactions represent an essential strategy for the rapid construction of the precursor indolizine (B1195054) derivatives. nih.govacs.org For instance, a Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins provides functionalized indolizines in moderate to excellent yields, which can then be transformed into the target pyrrolo[2,1,5-cd]indolizine framework. nih.govacs.org

Novel Cyclization Strategies: Researchers have developed novel routes starting from 2-acyl-N-(acylmethyl)pyridinium halides. psu.edursc.org One such pathway involves a 1,3-dipolar cycloaddition to form 3,5-diacylindolizines, followed by an intramolecular McMurry coupling to yield 3,4-diphenylpyrrolo[2,1,5-cd]indolizines. psu.edursc.org

Synthetic StrategyKey FeaturesReagents/ConditionsReference
Visible-Light [3+2] CycloadditionMetal-free, step-economy, mild conditionsIndolizines, alkynes, visible light acs.orgnih.gov
Visible-Light Alkenylation-CyclizationMetal-free, double C(sp²)-H oxidationIndolizines, alkenes, visible light rsc.org
Dehydrogenative Heck AnnelationHigh atom economy, clean oxidantIndolizines, diaryl acetylenes, O₂ gas acs.org
Intramolecular McMurry CouplingNovel route from pyridinium (B92312) halides3,5-diacylindolizines, low-valent titanium psu.edu
Metal-Free Domino ReactionRapid construction of precursors2-pyridylacetates, bromonitroolefins nih.govacs.org

Exploration of Novel Reactivity and Transformation Pathways for the Pyrrolo[2,1,5-cd]indolizine Framework

Beyond synthesizing the core structure, a significant area of future research lies in exploring the inherent reactivity of the pyrrolo[2,1,5-cd]indolizine system and its precursors. The indolizine ring, a key intermediate, is known to participate in [8+2] cycloaddition reactions, where its tetraene-like carbon framework acts as an 8π-electron component. hse.ru

Future research will likely focus on:

Catalytic Cycloadditions: While classic methods for [8+2] cycloaddition often required heating, newer methods utilize catalysts to improve efficiency. mdpi.com Palladium-catalyzed reactions of indolizines with alkynes are known, and visible-light-induced [3+2] annulations represent a more recent advancement. acs.orgmdpi.com

Cascade Reactions: The development of cascade or tandem reactions that form and further functionalize the ring system in a single pot is a highly desirable goal for synthetic efficiency. rsc.org A tandem reaction involving aldol (B89426) condensation and 1,3-dipolar cycloaddition has been reported for related quinolizine systems, suggesting potential for similar strategies toward functionalized pyrrolo[2,1,5-cd]indolizines. rsc.org

C-H Functionalization: Direct C-H functionalization of the indolizine precursors is a powerful tool for generating diversity. bohrium.com Developing methods for selective C-H activation on the pre-formed pyrrolo[2,1,5-cd]indolizine core would be a significant step forward, allowing for late-stage modification of the molecule. This could include olefination, arylation, or the introduction of other key functional groups. bohrium.comrsc.org

Advanced Functionalization Strategies for Tailored Properties of Pyrrolo[2,1,5-cd]indolizine Derivatives

The functional properties of 2-phenylpyrrolo[2,1,5-cd]indolizine are intrinsically linked to the substituents on its aromatic framework. A major research challenge is to develop precise functionalization strategies to tune these properties for specific applications.

Key strategies and future goals include:

Targeted Substitution: The synthesis of derivatives with specific substitution patterns is crucial. For example, the introduction of hydroxyl groups at specific positions on the phenyl ring is critical for creating derivatives with high binding affinity to biological targets like the estrogen receptor. derpharmachemica.com

Fluorescent Probe Development: The inherent fluorescence of the pyrrolo[2,1,5-cd]indolizine scaffold makes it an excellent candidate for chemical sensors. nih.govacs.org A notable example is the synthesis of 3-Phenyl-pyrrolo[2,1,5-cd]indolizine-1-carboxylic acid(2-hydroxy-benzylidene)-hydrazide, which acts as a selective fluorescent sensor for copper ions (Cu²⁺). jlu.edu.cn Future work could expand this to create sensors for other biologically or environmentally important analytes.

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. acs.org This is a key strategy for designing advanced materials for applications like organic light-emitting devices (OLEDs).

Deeper Theoretical Understanding of Electronic and Photophysical Characteristics of this compound

Pyrrolo[2,1,5-cd]indolizine is a fascinating molecule from a theoretical standpoint, being a peripheral conjugated heteroaromatic compound with 10π-electrons. thieme-connect.de A deeper theoretical understanding of its electronic structure is essential for the rational design of new derivatives with desired properties.

Future research should focus on:

Computational Modeling: Utilizing computational methods like Density Functional Theory (DFT) can provide insights into the molecular orbitals (HOMO/LUMO), predict absorption and emission spectra, and explain the effects of different substituents on the photophysical properties.

Structure-Property Relationships: A systematic study combining synthesis, spectroscopy, and theoretical calculations is needed to establish clear structure-property relationships. This will elucidate how changes in the substitution pattern on the phenyl ring or the indolizine core affect key parameters like quantum yield, Stokes shift, and emission wavelength.

Understanding Aromaticity: While considered aromatic, indolizine itself exhibits significant bond length alternation, giving it some character of a polyene. hse.ru Theoretical studies can help to quantify the aromaticity of the pyrrolo[2,1,5-cd]indolizine system and understand how this influences its reactivity and stability.

Expansion of Research Applications in Chemical Biology and Advanced Materials Science

The unique combination of biological activity and potent fluorescence makes the this compound scaffold a promising platform for a wide range of applications.

In Chemical Biology:

Drug Discovery Scaffolds: The core structure has been identified as a privileged scaffold in medicinal chemistry. ontosight.ai Derivatives have shown potential as anticancer and neuroprotective agents. ontosight.ai

Estrogen Receptor Modulators: Specifically substituted pyrrolo[2,1,5-cd]indolizine derivatives show high, nanomolar binding affinity to the estrogen receptor. derpharmachemica.com For example, 1-Ethyl-2-(4-hydroxyphenyl)pyrrolo[2,1,5-cd]indolizine is a non-steroidal agonist for the estrogen receptor, representing a potential lead for therapies related to post-menopausal osteoporosis. nih.gov Further exploration of this scaffold for developing selective estrogen receptor modulators (SERMs) is a promising avenue.

Bioimaging and Sensing: As demonstrated by the Cu²⁺ sensor, the framework is suitable for creating fluorescent probes for detecting specific analytes within biological systems. jlu.edu.cn Future research could target other metal ions, reactive oxygen species, or specific biomolecules.

In Advanced Materials Science:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence and tunable electronic properties of indolizine derivatives make them attractive candidates for use as emitters or host materials in OLEDs. mdpi.com

Functional Dyes and Pigments: The extended π-conjugation gives these compounds strong light absorption and emission, making them suitable for development as advanced functional dyes. acs.org Their chemical stability and photostability will be key factors to investigate for practical applications.

Q & A

Q. What are the conventional synthetic routes for preparing 2-phenylpyrrolo[2,1,5-cd]indolizine?

The Perkin reaction is a classical method, where 2-pyridinecarbaldehyde reacts with acetic anhydride/potassium acetate or propionic anhydride/potassium propionate to yield indolizines and pyrrolo[2,1,5-cd]indolizines via disproportionation of 3-(2-pyridyl)acrylic acid intermediates. This route produces diverse derivatives (e.g., 3a-3j, 4a) with structures confirmed by spectral data and analyses . Alternative methods include cycloaddition of 3-acyloxyindolizines to active ethylenes/acetylenes under thermal conditions, forming 1-acylpyrrolo[2,1,5-cd]indolizines .

Q. How can the aromaticity of pyrrolo[2,1,5-cd]indolizine derivatives be experimentally validated?

Aromaticity is assessed via 1H^1H NMR spectroscopy, which reveals resonance stabilization due to cyclic electron delocalization across the fused three-ring system. The chemical shifts of protons in the conjugated system provide evidence for extended π-delocalization, a hallmark of aromaticity .

Q. What analytical techniques are critical for characterizing pyrrolo[2,1,5-cd]indolizine derivatives?

Key techniques include:

  • NMR spectroscopy for structural elucidation and regioselectivity confirmation.
  • Mass spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.
  • X-ray crystallography to resolve stereochemical ambiguities and confirm bond lengths indicative of aromaticity (e.g., for compound 3g) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in transition-metal-catalyzed syntheses of pyrrolo[2,1,5-cd]indolizines?

Palladium-catalyzed reactions (e.g., dehydrogenative Heck annulation) require precise optimization of ligands and solvents. For example, 2,6-difluorobenzoic acid as an additive and DMSO as a solvent enhance regioselectivity by stabilizing intermediates during dual C(sp2^2)–H bond cleavage with diaryl acetylenes. Kinetic isotope experiments confirm that C–H metalation at the 7-position of indolizine is rate-limiting .

Q. What strategies address contradictions in mechanistic pathways for disproportionation reactions?

Disproportionation of 3-(2-pyridyl)acrylic acids under Perkin reaction conditions can yield competing products (e.g., indolizines vs. pyrroloindolizines). Mechanistic studies using isotopic labeling and intermediate trapping help distinguish between radical-mediated pathways and acid-catalyzed rearrangements. Computational modeling (DFT) further clarifies energy barriers for competing routes .

Q. How do visible-light-induced methods improve sustainability in constructing pyrrolo[2,1,5-cd]indolizine rings?

Visible-light photocatalysis enables intermolecular [3+2] cycloaddition of indolizines with alkynes under ambient conditions, using air as a stoichiometric oxidant. This method avoids toxic metals, achieves high regioselectivity (>90%), and minimizes waste, aligning with green chemistry principles .

Q. What role do piezoelectric materials play in mechanochemical synthesis of pyrrolo[2,1,5-cd]indolizines?

Piezoelectric materials (e.g., BaTiO3_3) under ball-milling conditions generate electric fields that facilitate dehydrogenative coupling and [3+2] cycloaddition of indolizines with allenes. This approach eliminates solvents, reduces reaction times, and improves yields (up to 85%) by enhancing charge transfer efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrolo[2,1,5-cd]indolizines?

SAR studies focus on substituent effects at key positions (e.g., C-2 phenyl groups) to modulate bioactivity. For instance, 2-phenyl derivatives exhibit enhanced binding to estrogen receptors (IC50_{50} ~10 nM) or antiviral activity against influenza A (H1N1). Computational docking and pharmacophore modeling further optimize solubility and target affinity .

Q. What challenges arise in stereoselective synthesis of decahydropyrrolo[2,1,5-cd]indolizine systems?

Stereocontrol in pentacyclic systems requires multi-step sequences, such as 1,3-dipolar cycloaddition followed by iodine monochloride-mediated cyclization. Microwave-assisted steps improve reaction efficiency, but diastereomer separation remains challenging, with yields often below 40% .

Methodological Considerations

Q. How are photophysical properties of pyrrolo[2,1,5-cd]indolizines characterized for optoelectronic applications?

Fluorescence spectroscopy and time-resolved emission decay measurements quantify quantum yields (Φ\Phi) and Stokes shifts. Derivatives with extended π-systems (e.g., aryl-substituted analogs) exhibit strong solvatochromism, making them candidates for organic LEDs or sensors .

Q. What computational tools are used to predict and validate reaction mechanisms?

Density functional theory (DFT) calculates transition-state geometries and activation energies for key steps (e.g., C–H metalation). Molecular dynamics simulations model solvent effects, while Hirshfeld surface analysis correlates crystallographic data with intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.